molecular formula C24H18ClN3OS2 B6482192 4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223755-05-2

4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B6482192
CAS No.: 1223755-05-2
M. Wt: 464.0 g/mol
InChI Key: MCNGPMZRHIWXFP-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) with two distinct substituents: a (4-chlorophenyl)methyl sulfanyl group and a (4-methylphenyl)methyl group.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3OS2/c1-15-4-6-16(7-5-15)13-28-23(29)21-20(19-3-2-12-26-22(19)31-21)27-24(28)30-14-17-8-10-18(25)11-9-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGPMZRHIWXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, including antibacterial effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique tricyclic structure containing sulfur and nitrogen atoms, which are known to influence biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups may contribute to its lipophilicity and ability to interact with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl moiety have shown moderate to strong activity against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli)Weak to Moderate

In a study evaluating synthesized compounds with related structures, several exhibited promising antibacterial effects against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase Inhibition : Some derivatives demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease.
  • Urease Inhibition : Compounds related to this structure showed significant urease inhibition, which is beneficial in managing urinary tract infections .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Synthesis and Evaluation of Derivatives :
    • A series of compounds were synthesized that included the 1,3,4-oxadiazole and piperidine moieties alongside the sulfamoyl functionality.
    • These compounds were evaluated for their pharmacological potential as antibacterial agents and enzyme inhibitors .
  • In Silico Studies :
    • Molecular docking studies have been performed to predict interactions between these compounds and target proteins, providing insights into their mechanism of action.
    • Binding studies with bovine serum albumin (BSA) indicated favorable interactions that correlate with observed biological activities .

Discussion

The biological activity of 4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one appears promising based on its structural characteristics and preliminary research findings. Its antibacterial properties and enzyme inhibition capabilities suggest potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on core systems, substituents, and inferred properties.

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name/Structure Core Structure Key Substituents Molecular Weight* Potential Applications References
Target Compound 8-thia-3,5,10-triazatricyclo (4-chlorophenyl)methyl sulfanyl, (4-methylphenyl)methyl ~480 g/mol Research (hypothesized bioactivity)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Dithia-azatetracyclo 4-methoxyphenyl ~400 g/mol Unspecified (structural studies)
Metconazole Triazole (4-chlorophenyl)methyl, cyclopentanol derivatives ~350 g/mol Agricultural fungicide
3-(Methylthio)-2-phenyl-4,5-dipropylthiophene (21) Thiophene Methylthio, phenyl, dipropyl ~290 g/mol Organic synthesis intermediate

Notes:

  • Core Structure : The target’s tricyclic system distinguishes it from simpler heterocycles like triazoles (metconazole) or thiophenes (compound 21). Its rigidity may enhance binding specificity compared to flexible analogs.
  • Conversely, the (4-methylphenyl) group may modulate solubility and metabolic stability.
  • Electronic Effects : Sulfur and nitrogen atoms in the tricyclic core likely alter electron distribution compared to all-carbon or oxygen-containing systems, affecting reactivity and intermolecular interactions .

Research Findings:

Impact of Chlorophenyl Substituents : Chlorinated aromatic groups, as seen in metconazole, are associated with enhanced hydrophobic interactions in biological targets, such as fungal cytochrome P450 enzymes . The target compound’s (4-chlorophenyl)methyl sulfanyl group may exhibit similar binding modes.

Tricyclic vs. Bicyclic Systems : Compared to the dithia-azatetracyclo compound in , the target’s triazatricyclo core lacks a fourth ring but includes additional nitrogen atoms, which could increase polarity and hydrogen-bonding capacity.

Synthetic Challenges : The synthesis of such complex tricyclic systems (e.g., via electrophile-induced cyclization, as in ) often requires precise control of reaction conditions to avoid side products.

Contradictions and Limitations:

  • While substituent similarities (e.g., chlorophenyl groups) suggest shared bioactivity, divergent core structures (triazatricyclo vs. triazole) may lead to entirely different mechanisms of action.
  • Limited experimental data on the target compound’s physicochemical or biological properties necessitate cautious extrapolation from analogs.

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